19-Hydroxytestosterone

Description

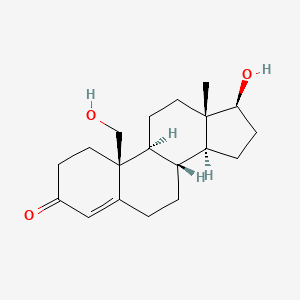

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-17,20,22H,2-9,11H2,1H3/t14-,15-,16-,17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTCTXBDDHSLCS-KOUJMVCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@]34CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801314363 | |

| Record name | 19-Hydroxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-37-6 | |

| Record name | 19-Hydroxytestosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Hydroxytestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Hydroxytestosterone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19-Hydroxytestosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801314363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-Hydroxytestosterone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 19-HYDROXYTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GS1H36R0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Synthesis of 19-Hydroxytestosterone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic pathway responsible for the synthesis of 19-hydroxytestosterone, a critical intermediate in the biosynthesis of estrogens. It details the core enzyme, reaction mechanism, kinetics, and the experimental protocols used for its study.

The Core Enzymatic Pathway: Aromatization of Testosterone (B1683101)

The synthesis of this compound is the initial and rate-limiting step in the conversion of testosterone to estradiol. This transformation is catalyzed by a single, remarkable enzyme: Aromatase .

-

Enzyme: Aromatase, officially known as Cytochrome P450 19A1 (CYP19A1), is a member of the cytochrome P450 superfamily of monooxygenases.[1][2] It is an integral membrane protein located in the endoplasmic reticulum of cells.[3]

-

Reaction: The overall process, known as aromatization, involves three successive oxidation steps to convert the C19 androgen, testosterone, into the C18 estrogen, estradiol.[4][5]

-

Mechanism: The synthesis of this compound is the first of these three steps. Aromatase catalyzes the hydroxylation of the C19 methyl group of testosterone.[5] This is followed by a second oxidation to form 19-oxotestosterone, and a final, complex reaction that involves the cleavage of the C10-C19 bond, release of the C19 carbon as formic acid, and the concurrent aromatization of the steroid A-ring to produce estradiol.[2][4]

The complete pathway is illustrated below:

References

- 1. Aromatase - Wikipedia [en.wikipedia.org]

- 2. diseases.jensenlab.org [diseases.jensenlab.org]

- 3. Tissue Physiology and Pathology of Aromatase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

A Historical Perspective on the Discovery of 19-Hydroxytestosterone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

19-Hydroxytestosterone, a pivotal intermediate in the biosynthesis of estrogens, holds a significant place in the history of steroid biochemistry. Its discovery was a crucial step in unraveling the intricate pathway of aromatization, the process by which androgens are converted to estrogens. This technical guide provides a comprehensive historical perspective on the discovery, synthesis, and early investigations into the biological significance of this compound, tailored for researchers, scientists, and drug development professionals. The following sections delve into the foundational experiments, detailing the methodologies and quantitative data from a bygone era of scientific exploration, and offer a glimpse into the nascent understanding of this important steroid.

The Dawn of Discovery: Enzymatic Production of 19-Hydroxylated Steroids

The story of this compound begins not with the compound itself, but with its close relative, 19-hydroxyandrostenedione. In a landmark 1955 study, A.S. Meyer provided the first evidence for the existence of a 19-hydroxylated C19 steroid. Meyer incubated dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577) with bovine adrenal homogenates and identified 19-hydroxyandrostenedione among the metabolic products.[1] This seminal discovery opened the door to understanding the multi-step nature of estrogen biosynthesis.

Later that same year, Meyer published a subsequent paper demonstrating that 19-hydroxy-Δ⁴-androstene-3,17-dione serves as an intermediate in the conversion to estrone (B1671321) by various endocrine tissues. This solidified the role of 19-hydroxylation as a key step in the aromatization pathway.[2] These early studies, conducted before the advent of modern analytical techniques, relied on meticulous and innovative methods for the isolation and identification of steroids.

Experimental Protocols: Meyer's 1955 Bovine Adrenal Homogenate Incubation

Objective: To demonstrate the conversion of androgens to other steroid metabolites by bovine adrenal tissue.

Materials:

-

Fresh bovine adrenal glands

-

Substrates: Dehydroepiandrosterone (DHEA), Androstenedione

-

Buffer solution (e.g., Krebs-Ringer phosphate (B84403) buffer, pH ~7.4)

-

Cofactors (e.g., NAD+, ATP - though not explicitly stated, their inclusion would have been standard practice to support enzymatic activity)

-

Organic solvents for extraction (e.g., ethyl acetate (B1210297), chloroform)

-

Adsorbent for chromatography (e.g., alumina)

-

Reagents for colorimetric analysis and characterization (e.g., sulfuric acid for inducing fluorescence, specific color-forming reagents)

Methodology:

-

Tissue Preparation:

-

Fresh bovine adrenal glands were obtained and immediately placed on ice.

-

The adrenal cortex was carefully dissected from the medulla.

-

The cortical tissue was homogenized in a cold buffer solution using a mechanical homogenizer (e.g., a Potter-Elvehjem homogenizer) to create a tissue suspension.

-

-

Incubation:

-

The adrenal homogenate was incubated with the steroid substrates (DHEA or androstenedione) in the buffer solution.

-

The incubation was likely carried out at a physiological temperature (around 37°C) for a defined period (e.g., 1-3 hours) in a shaking water bath to ensure adequate aeration and mixing.

-

-

Extraction of Steroids:

-

Following incubation, the reaction was terminated, likely by the addition of a large volume of an organic solvent (e.g., ethyl acetate or chloroform) to precipitate proteins and extract the steroids.

-

The mixture was thoroughly shaken and then centrifuged to separate the organic and aqueous layers.

-

The organic layer, containing the steroid metabolites, was carefully collected. This extraction process was likely repeated multiple times to ensure complete recovery.

-

-

Purification and Separation - Paper Chromatography:

-

The combined organic extracts were evaporated to dryness under reduced pressure.

-

The residue was redissolved in a small volume of a suitable solvent for application to a paper chromatogram.

-

Paper chromatography was the primary method for separating steroids at the time.[3][4][5] The chromatogram would have been developed using a specific solvent system (e.g., a Bush or Zaffaroni system) designed to separate steroids based on their polarity.

-

-

Identification of Metabolites:

-

After the chromatogram was developed, the separated steroid spots were visualized. This could be done by exposing the paper to ultraviolet (UV) light (if the steroids had UV-absorbing properties) or by spraying the paper with a chromogenic reagent (e.g., a solution that reacts with specific functional groups on the steroids to produce colored spots).

-

The position of the unknown metabolite (19-hydroxyandrostenedione) on the chromatogram was compared to the position of known steroid standards run on the same chromatogram.

-

To confirm the identity, the area of the paper containing the suspected metabolite was cut out, and the steroid was eluted from the paper using a solvent.

-

The eluted compound was then subjected to further characterization, which may have included:

-

Colorimetric reactions: Specific chemical tests that produce a characteristic color in the presence of certain steroid structures.

-

Ultraviolet (UV) spectrophotometry: To determine the absorption spectrum of the compound, which could be indicative of its chemical structure.

-

Preparation of derivatives: Reacting the compound to form a derivative (e.g., an acetate or a dinitrophenylhydrazone) with a known melting point, which could be compared to a synthesized standard.

-

-

Diagram: Experimental Workflow for the Discovery of 19-Hydroxyandrostenedione

Caption: Workflow of Meyer's 1955 experiment leading to the discovery of 19-hydroxyandrostenedione.

The Chemical Synthesis of 19-Hydroxylated Steroids

While the enzymatic formation of 19-hydroxyandrostenedione was established in 1955, the ability to chemically synthesize these compounds was crucial for producing larger quantities for further biological studies and for confirming their structures. A significant contribution to this area came in 1963 from a group at the Ciba laboratories, including Ueberwasser and colleagues, who developed a route to 19-norsteroids that could be adapted for the synthesis of 19-hydroxylated compounds.[6]

The synthesis of this compound itself can be achieved from the more readily available 19-hydroxyandrostenedione through a selective reduction of the 17-keto group.

Experimental Protocol: Synthesis of 19-Hydroxyandrost-4-ene-3,17-dione (Adapted from Ueberwasser et al., 1963)

The following is a generalized protocol based on the synthetic strategies for 19-norsteroids described in the 1960s. The exact yields and specific reaction conditions would be detailed in the original publication.

Objective: To chemically synthesize 19-hydroxyandrost-4-ene-3,17-dione.

Starting Material: A suitable 19-functionalized steroid precursor, such as a 19-acetoxy or 19-methoxy derivative of an androstane.

Key Reaction Steps:

-

Introduction of the 19-Hydroxy Group (if not already present): This was often achieved through a multi-step process involving functionalization of the C-10 methyl group. A common strategy involved the lead tetraacetate reaction on a 6β-hydroxy steroid to form a 6β,19-oxido bridge, followed by reductive cleavage of the ether linkage to yield the 19-hydroxy group.

-

Formation of the Δ⁴-3-keto System: If the starting material did not already possess this feature, it would be introduced through standard steroid chemistry reactions, such as allylic bromination followed by dehydrobromination, or Oppenauer oxidation of a Δ⁵-3β-hydroxy steroid.

-

Final Deprotection (if necessary): Any protecting groups on the 19-hydroxy group would be removed in the final step to yield the target compound.

Illustrative Synthetic Pathway:

Caption: A generalized synthetic pathway to 19-hydroxyandrostenedione.

Quantitative Data from Early Syntheses

| Parameter | Typical Value (Historical Context) | Method of Determination |

| Overall Yield | 1-10% | Gravimetric analysis |

| Melting Point | Specific to the compound | Melting point apparatus |

| Elemental Analysis | C, H, O composition | Combustion analysis |

| Infrared (IR) Spectrum | Characteristic peaks for C=O, O-H, C=C | IR Spectroscopy |

Early Insights into Biological Function

The initial focus of research on this compound and 19-hydroxyandrostenedione was their role as obligatory intermediates in the biosynthesis of estrogens. The prevailing hypothesis was that their biological significance was limited to this precursor function.

However, as analytical methods improved, it became possible to detect these 19-hydroxylated steroids in circulation and in various tissues, prompting investigation into their potential direct biological effects. Early studies in the 1970s and 1980s began to hint at other physiological roles. For instance, some research suggested a potential role for 19-hydroxyandrostenedione in regulating blood pressure.[1] Studies on the sexual behavior of castrated male rats also explored the effects of this compound, comparing its activity to testosterone (B1683101) and dihydrotestosterone.[7]

These early forays into the biological activity of this compound laid the groundwork for later discoveries of its diverse functions, including its role as a neurosteroid and its involvement in various physiological and pathological processes.[1][6]

Signaling Pathway: Aromatization of Androgens to Estrogens

The discovery of this compound was instrumental in elucidating the multi-step enzymatic process of aromatization, catalyzed by the enzyme aromatase (cytochrome P450 19A1).

Caption: The three-step aromatization of testosterone to estradiol, with this compound as a key intermediate.

Conclusion

The discovery of this compound and its related C19 steroids in the mid-20th century was a landmark achievement in endocrinology and steroid biochemistry. It not only illuminated the pathway of estrogen biosynthesis but also opened new avenues of research into the diverse biological roles of these fascinating molecules. The pioneering work of scientists like A.S. Meyer, utilizing the analytical tools of their time with great ingenuity, laid a robust foundation upon which decades of subsequent research have been built. This historical perspective serves as a testament to the enduring importance of fundamental biochemical discovery and provides a valuable context for contemporary research in steroid science and drug development.

References

- 1. Top 325 Helvetica Chimica Acta papers published in 1963 [scispace.com]

- 2. Insights of the role of estrogen in obesity from two models of ERα deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues. | Semantic Scholar [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. Methods of paper chromatography of steroids applicable to the study of steroids in mammalian blood and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [19-Nor-steroids V. New synthesis of 6-dehydro-19-nor-steroids]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Physiological Role of 19-Hydroxytestosterone in Androgen Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

19-Hydroxytestosterone (19-OHT) is a pivotal, yet often overlooked, intermediate in the metabolic pathway converting androgens to estrogens. While primarily recognized for its role as a transient molecule in the aromatization of testosterone (B1683101) to estradiol (B170435), emerging evidence suggests that 19-OHT may possess intrinsic biological activities and serve as more than just a metabolic waypoint. This technical guide provides a comprehensive overview of the physiological role of this compound in androgen metabolism, consolidating current knowledge on its biosynthesis, metabolic fate, and potential physiological significance. This document is intended to be a resource for researchers, scientists, and drug development professionals engaged in the study of steroid biology and pharmacology.

Introduction

Androgen metabolism is a complex network of enzymatic conversions that regulate the balance and activity of steroid hormones. Within this intricate system, this compound emerges as a key intermediate in the aromatization process, the enzymatic conversion of androgens to estrogens. This process is catalyzed by aromatase (cytochrome P450 19A1), a critical enzyme in sexual development and various physiological and pathophysiological conditions. Although 19-OHT is an intermediary metabolite, it can dissociate from the aromatase enzyme complex and be detected in various tissues, including the brain, ovaries, testes, and adrenal glands, suggesting it may have its own physiological functions.[1] This guide will delve into the known aspects of 19-OHT's biochemistry and physiology, present available quantitative data, detail relevant experimental protocols, and visualize the key pathways involved.

Biosynthesis and Metabolism of this compound

The primary pathway for the formation of 19-OHT is the hydroxylation of testosterone, the first of three successive oxidative reactions catalyzed by aromatase to produce estradiol.

-

Step 1: 19-Hydroxylation: Testosterone is hydroxylated at the C19 methyl group to form this compound.

-

Step 2: 19-Oxidation: 19-OHT is further oxidized to 19-oxotestosterone (B1253416).

-

Step 3: Aromatization: The final step involves the cleavage of the C10-C19 bond and subsequent aromatization of the A-ring to form estradiol.

While this three-step reaction is often viewed as a continuous process, evidence suggests that the intermediates, including 19-OHT, can be released from the enzyme.[1] This "distributive" nature of aromatase allows for the potential of 19-OHT to exert its own biological effects before being further metabolized.[2]

The metabolic fate of 19-OHT is not fully elucidated. Besides its conversion to 19-oxotestosterone and subsequently estradiol, it is also a potential precursor to 19-nortestosterone, a potent anabolic steroid, though this pathway is less well-characterized.

Quantitative Data

A significant challenge in understanding the full physiological role of 19-OHT is the limited availability of specific quantitative data regarding its receptor binding affinity and metabolic clearance. The following tables summarize the available data and provide context by including data for related androgens.

Table 1: Aromatase Kinetics

| Substrate | Enzyme Source | Km (µM) | Reference |

| Testosterone | Human Corpus Luteum Microsomes | 0.21 | [3] |

| This compound | Human Corpus Luteum Microsomes | Not Reported | [3] |

Table 2: Comparative Androgen Receptor (AR) and Estrogen Receptor (ER) Binding Affinities

| Compound | Receptor | Relative Binding Affinity (RBA %) | IC50 (nM) | Ki (nM) | Reference |

| This compound | AR | Not Reported | Not Reported | Not Reported | |

| This compound | ER | Not Reported | Not Reported | Not Reported | |

| Testosterone | AR | 7 | Not Reported | Not Reported | [3] |

| Dihydrotestosterone (B1667394) (DHT) | AR | 58 | Not Reported | Not Reported | [3] |

| 19-Nortestosterone | AR | Higher than Testosterone | Not Reported | Not Reported | [4][5] |

| Estradiol | ER | 100 | ~0.2-0.5 | Not Reported |

Table 3: Metabolic Clearance Rate (MCR)

| Compound | Species | MCR | Reference |

| This compound | Not Reported | Not Reported | |

| Testosterone | Human (Male) | 1272 ± 168 L/day | [6] |

| Dihydrotestosterone (DHT) | Human (Male) | 336 L/24h/m² | [7] |

Note: The metabolic clearance rate for this compound has not been reported. Data for testosterone and DHT are provided for comparison.

Physiological Roles and Activities

The physiological significance of 19-OHT is an area of active investigation. Its primary established role is as an obligate intermediate in estrogen biosynthesis. However, its detection in various tissues and its potential to dissociate from aromatase suggest other functions.

Role in Estrogen Synthesis

The conversion of testosterone to estradiol via 19-OHT is fundamental for numerous physiological processes, including the regulation of the reproductive system, bone metabolism, and brain function.

Potential Androgenic and Anabolic Effects

While direct evidence is lacking, the structural similarity of 19-OHT to testosterone suggests potential androgenic activity. However, the presence of the 19-hydroxyl group may alter its binding affinity for the androgen receptor and its subsequent activity. Studies on the related compound, 19-nortestosterone, which has a higher anabolic to androgenic ratio than testosterone, suggest that modifications at the C19 position can significantly impact biological activity.[4]

Other Potential Roles

-

Sperm Motility: Both 19-hydroxyandrostenedione (the 17-keto analogue of 19-OHT) and 19-OHT have been detected in testicular vein blood, suggesting a potential role in sperm motility.[1]

-

Nervous System: The presence of 19-hydroxy steroids in brain tissue points towards a possible role in neurosteroidal processes, such as brain differentiation.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway involving 19-OHT is the aromatization of testosterone to estradiol.

Experimental Workflows

The following diagram illustrates a typical workflow for assessing the androgenic activity of a test compound like 19-OHT.

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the androgen receptor (AR).

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [³H]-Mibolerone) for binding to the AR.

Materials:

-

Recombinant human androgen receptor (or cytosol preparation from tissues rich in AR, such as rat prostate).

-

Radiolabeled ligand: [³H]-Mibolerone.

-

Unlabeled competitor: this compound, Dihydrotestosterone (DHT) as a positive control.

-

Assay buffer: Tris-HCl buffer with protease inhibitors.

-

Wash buffer.

-

Scintillation cocktail.

-

96-well filter plates.

-

Liquid scintillation counter.

Procedure:

-

Receptor Preparation: Prepare AR-containing cytosol or use recombinant AR at a predetermined optimal concentration.

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Mibolerone, and varying concentrations of the unlabeled competitor (19-OHT or DHT). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled DHT).

-

Incubation: Add the receptor preparation to each well and incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate bound from free radioligand by rapid vacuum filtration through the filter plates.

-

Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

-

Counting: Add scintillation cocktail to the filters and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Cell-Based Androgen Receptor Reporter Gene Assay

Objective: To determine the functional androgenic or antiandrogenic activity of this compound.

Principle: This assay utilizes a cell line that is co-transfected with an AR expression vector and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE). Activation of the AR by an androgenic compound leads to the expression of luciferase, which can be quantified.

Materials:

-

Mammalian cell line (e.g., HEK293, PC-3).

-

Human androgen receptor (hAR) expression vector.

-

ARE-luciferase reporter vector.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (19-OHT), agonist control (DHT), antagonist control (e.g., bicalutamide).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection: Culture the cells and co-transfect with the hAR expression vector and the ARE-luciferase reporter vector.

-

Treatment: After transfection, treat the cells with various concentrations of 19-OHT. For agonist testing, cells are treated with the test compound alone. For antagonist testing, cells are co-treated with a fixed concentration of DHT and varying concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminometry: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

-

Data Analysis: For agonist activity, plot the luminescence signal against the log concentration of 19-OHT to determine the EC50. For antagonist activity, plot the inhibition of DHT-induced luminescence against the log concentration of 19-OHT to determine the IC50.

Quantification of this compound in Plasma/Serum by LC-MS/MS

Objective: To accurately measure the concentration of 19-OHT in biological samples.

Principle: This method uses liquid chromatography (LC) to separate 19-OHT from other components in the sample, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Materials:

-

LC-MS/MS system.

-

Analytical column (e.g., C18).

-

Internal standard (e.g., deuterated 19-OHT).

-

Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate/hexane).

-

Human plasma/serum samples.

-

19-OHT standard for calibration curve.

Procedure:

-

Sample Preparation: To a known volume of plasma/serum, add the internal standard.

-

Liquid-Liquid Extraction: Extract the steroids from the plasma/serum using an appropriate organic solvent.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the LC mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The LC separates the analytes, and the MS/MS detects and quantifies 19-OHT and the internal standard based on their specific mass-to-charge ratios and fragmentation patterns.

-

Quantification: Generate a calibration curve using known concentrations of the 19-OHT standard. Use the ratio of the peak area of 19-OHT to the peak area of the internal standard to determine the concentration of 19-OHT in the unknown samples.

Conclusion and Future Directions

This compound holds a definitive and critical position as an intermediate in the biosynthesis of estradiol from testosterone. While its primary role is well-established within the aromatase reaction, the potential for 19-OHT to function as an independent bioactive steroid remains an intriguing area for future research. The lack of comprehensive quantitative data on its receptor binding affinities and metabolic clearance is a significant knowledge gap that hinders a complete understanding of its physiological relevance.

Future research should focus on:

-

Quantitative Characterization: Determining the binding affinities of 19-OHT for the androgen and estrogen receptors using the protocols outlined in this guide.

-

Metabolic Studies: Elucidating the complete metabolic fate of 19-OHT in vivo, including its conversion to 19-nortestosterone and its metabolic clearance rate.

-

In Vivo Studies: Conducting animal studies to investigate the physiological effects of 19-OHT administration on various androgen- and estrogen-sensitive tissues.

A more thorough understanding of the physiological role of this compound will not only enhance our knowledge of steroid metabolism but may also open new avenues for therapeutic intervention in a variety of endocrine-related disorders.

References

- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biochemical significance of this compound in the process of aromatization in human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Different patterns of metabolism determine the relative anabolic activity of 19-norandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Testosterone metabolic clearance and production rates determined by stable isotope dilution/tandem mass spectrometry in normal men: influence of ethnicity and age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The metabolic clearance rate and origin of plasma dihydrotestosterone in man and its conversion to the 5-alpha-androstanediols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 19-Hydroxytestosterone in Estradiol Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical conversion of 19-hydroxytestosterone to estradiol (B170435), a critical step in estrogen biosynthesis. The following sections detail the enzymatic pathway, quantitative kinetics, experimental methodologies for analysis, and the broader physiological implications of this metabolic process.

Introduction: The Aromatization of Androgens

The synthesis of estrogens from androgens is a key process in vertebrate physiology, catalyzed by the enzyme complex known as aromatase.[1][2] Aromatase, a member of the cytochrome P450 superfamily (specifically CYP19A1), facilitates the aromatization of the A-ring of androgens.[1][3] This process is not a single-step reaction but a series of three successive hydroxylations.[1] While testosterone (B1683101) is a primary substrate for aromatase, leading to the production of estradiol, this compound emerges as a crucial intermediary metabolite in this pathway.[4] The functional aromatase enzyme consists of two main components: the P450 aromatase and NADPH P450 reductase.[1]

The Biochemical Pathway: From Testosterone to Estradiol

The conversion of testosterone to estradiol is a multi-step process occurring within the endoplasmic reticulum of estrogen-producing cells.[2] The reaction requires three molecules each of NADPH and molecular oxygen.[5]

The key steps involving this compound are:

-

First Hydroxylation: Testosterone is first hydroxylated at the C19 methyl group by aromatase to form This compound .

-

Second Hydroxylation: this compound is further oxidized by aromatase to form 19-oxotestosterone (B1253416) (also referred to as 19-aldehyde testosterone).

-

Aromatization: The final step involves the aromatization of the A-ring of 19-oxotestosterone, leading to the formation of estradiol and the release of the C19 carbon as formic acid.[1]

A notable characteristic of aromatase is its "distributive" nature, meaning the 19-hydroxylated intermediates can be released from the enzyme before the reaction sequence is complete.[1][5] This allows for the potential accumulation of this compound and 19-oxotestosterone in tissues.[1][6]

Quantitative Data: Enzyme Kinetics and Binding Affinities

The efficiency and dynamics of the aromatase-catalyzed reactions have been quantified in several studies. The following tables summarize key kinetic parameters and dissociation constants.

| Substrate/Ligand | Enzyme Source | Parameter | Value | Reference |

| Testosterone | Human Corpus Luteum Microsomes | Km | 0.21 µM | [4] |

| Androstenedione | Recombinant Human P450 19A1 | Kd | 0.13 µM | [5] |

| 19-Hydroxyandrostenedione | Recombinant Human P450 19A1 | Kd | 1.5 µM | [5] |

| 19-Oxoandrostenedione | Recombinant Human P450 19A1 | Kd | 3.6 µM | [5] |

| Estrone | Recombinant Human P450 19A1 | Kd | 4.0 µM | [5] |

| Androstenedione to Estrone | Recombinant Human P450 19A1 | kcat | 0.06 s-1 | [5] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. Kd (dissociation constant) indicates the binding affinity of a ligand to the enzyme. A lower Kd signifies a stronger binding affinity. kcat (turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.

Experimental Protocols and Methodologies

The study of this compound and its conversion to estradiol employs a range of sophisticated analytical techniques.

Microsome Preparation and Incubation

A common in vitro model for studying aromatase activity involves the use of microsomes, which are vesicle-like artifacts formed from pieces of the endoplasmic reticulum.

Protocol for Microsome Preparation from Human Corpus Luteum: [4]

-

Tissue Homogenization: Obtain human corpus luteum tissue and homogenize it in a suitable buffer (e.g., phosphate (B84403) buffer with sucrose).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge at a high speed (e.g., 105,000 x g) to pellet the microsomes.

-

-

Resuspension: Resuspend the microsomal pellet in a buffer for subsequent assays.

Incubation Protocol: [4]

-

Incubate the prepared microsomes with the substrate (testosterone or this compound) in the presence of an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

The reaction is typically carried out at 37°C for a defined period.

-

Terminate the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the steroids.

Steroid Analysis Techniques

The quantification of steroids like this compound and estradiol requires highly sensitive and specific methods due to their structural similarity and often low concentrations in biological samples.

-

Radioimmunoassay (RIA): A traditional method that utilizes radiolabeled steroids and specific antibodies. While sensitive, it can be prone to cross-reactivity with structurally similar steroids.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high chromatographic resolution and is suitable for untargeted profiling of steroid hormones. Derivatization of the steroids is often required.[7][8]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These are currently the preferred methods for steroid analysis due to their high sensitivity, specificity, and reliability. They can be used for both targeted and untargeted analysis and often do not require derivatization.[1][7][8]

Regulatory and Signaling Considerations

The activity of aromatase is tightly regulated, and its expression can be influenced by various signaling pathways. For instance, in some cancer cells, a shift in promoter use can lead to the activation of the cAMP-dependent signaling pathway, resulting in increased estrogen synthesis.[1] Furthermore, the interaction between aromatase and its redox partner, NADPH P450 reductase, is critical for its catalytic activity. A limited supply of electrons from the reductase can lead to an increased release of the 19-hydroxy intermediates relative to the final estrogen product.[1]

Conclusion and Future Directions

This compound is a pivotal, yet transient, intermediate in the biosynthesis of estradiol from testosterone. The distributive nature of the aromatase enzyme allows for the release of this and other 19-oxygenated androgens, which may have their own biological activities or serve as markers of aromatase activity.[1][4] Understanding the kinetics and regulation of this conversion is crucial for the development of novel therapeutics targeting estrogen-dependent pathologies, such as certain types of cancer.[5] Future research, employing advanced and highly specific analytical methods like LC-MS/MS, will be essential to further elucidate the physiological and pathophysiological roles of this compound and other intermediates of the aromatase reaction.[1][9]

References

- 1. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aromatase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical significance of this compound in the process of aromatization in human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Steroid Assays and Endocrinology: Best Practices for Basic Scientists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Endogenous 19-Hydroxytestosterone: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of Endogenous Levels, Biosynthesis, and Quantification in Human Tissues

Introduction

19-Hydroxytestosterone (19-OHT) is a critical intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the enzyme aromatase (cytochrome P450 19A1). While its role as a precursor is established, the endogenous concentrations of 19-OHT in various human tissues and its potential for independent biological activity remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge on endogenous this compound levels, its biosynthetic pathway, and detailed methodologies for its quantification in human tissues, aimed at researchers, scientists, and professionals in drug development.

Endogenous Levels of this compound in Human Tissues

Quantitative data on the endogenous levels of this compound in human tissues are sparse in the scientific literature. While its presence has been detected in several tissues, concrete concentration values are not widely reported. The following table summarizes the available information on the detection and, where available, quantification of this compound and the closely related metabolite, 19-hydroxyandrostenedione.

| Tissue | Compound | Concentration | Method of Detection/Quantification | Citation |

| Ovary | This compound | Detected, not quantified | Incubation of ovarian microsomes with testosterone (B1683101) | [1] |

| 19-Hydroxyandrostenedione | 1.20 ± 0.16 ng/mL (mid-follicular), 0.78 ± 0.18 ng/mL (mid-luteal) in ovarian vein blood | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] | |

| Testis | This compound | Detected in testicular vein blood, not quantified in tissue | Not specified | [3] |

| Prostate | This compound | Not reported in available studies | - | [1] |

| Adrenal Gland | 19-Hydroxyandrostenedione | Secretion stimulated by ACTH and angiotensin II | Radioimmunoassay (RIA) | [4] |

| Follicular Fluid | This compound | Not explicitly quantified, but related steroids measured | Immunoassay | [5][6] |

Note: The lack of extensive quantitative data highlights a significant gap in the understanding of this compound's physiological and pathological roles. The development and application of highly sensitive analytical methods are crucial to address this knowledge gap.

Biosynthesis and Signaling Pathway

This compound is synthesized from testosterone in a reaction catalyzed by aromatase. This is the first of a three-step process that ultimately converts testosterone into estradiol. The immediate metabolic fate of this compound is its conversion to 19-oxotestosterone, also by aromatase.

While primarily recognized as an intermediate, the potential for this compound to exert its own biological effects cannot be entirely dismissed. However, current research has not identified a specific receptor or a distinct signaling pathway for this compound independent of its role in steroidogenesis. Its biological significance is therefore intrinsically linked to the activity of aromatase and the subsequent production of estrogens.

Below is a diagram illustrating the biosynthesis of this compound from testosterone.

References

- 1. Biochemical significance of this compound in the process of aromatization in human corpus luteum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [19-Hydroxyandrostenedione in human ovarian vein measured by GC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19-Hydroxyandrostenedione: a potent hypertensinogenic steroid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correlation between steroid levels in follicular fluid and hormone synthesis related substances in its exosomes and embryo quality in patients with polycystic ovary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Follicular fluid steroid hormone levels are associated with fertilization outcome after intracytoplasmic sperm injection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 19-Hydroxytestosterone: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the biological significance and analytical methodologies for 19-Hydroxytestosterone. As a key intermediate in the biosynthesis of estrogens from androgens, this compound is of significant interest to researchers in endocrinology, pharmacology, and drug development. This document summarizes its known properties, details experimental protocols for its study, and illustrates its role in biochemical pathways.

Chemical and Physical Properties

This compound, a C19 steroid, is a hydroxylated derivative of testosterone (B1683101). It is characterized by the presence of a hydroxyl group at the 19th carbon position.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | (8R,9S,10S,13S,14S,17S)-17-hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | --INVALID-LINK--[1] |

| CAS Number | 2126-37-6 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₉H₂₈O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 304.4 g/mol | --INVALID-LINK--[1] |

Physical Properties

| Property | This compound (Predicted/Inferred) | Testosterone (for comparison) | Source |

| Melting Point | Not available | 155 °C | --INVALID-LINK--[2][3] |

| Boiling Point | Not available | 370.65°C (rough estimate) | --INVALID-LINK--[3] |

| Water Solubility | Poorly soluble | 23.4 mg/L at 25 °C | --INVALID-LINK--[4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), chloroform, and other organic solvents. | Freely soluble in ethanol and chloroform; soluble in ether. | --INVALID-LINK--[4] |

Spectral Data

| Spectrum Type | Key Features |

| ¹H-NMR | Data available in spectral databases. |

| ¹³C-NMR | Data available in spectral databases. |

| Mass Spectrometry (MS) | Characteristic fragmentation pattern available in spectral databases. |

| Infrared (IR) | Characteristic peaks for hydroxyl (-OH) and carbonyl (C=O) functional groups. |

Biological Significance and Signaling Pathways

This compound is a crucial intermediate in the aromatization pathway, the process responsible for the biosynthesis of estrogens from androgens. This conversion is catalyzed by the enzyme aromatase (cytochrome P450 19A1).[5][6]

Aromatization Pathway

The conversion of testosterone to estradiol (B170435) involves a three-step oxidative process, with this compound being the first hydroxylated intermediate.[5][6]

The enzyme aromatase, encoded by the CYP19A1 gene, is a member of the cytochrome P450 superfamily.[7][8] It catalyzes three successive hydroxylations of the androgen substrate. The distributive nature of the enzyme allows for the release of the intermediates, this compound and 19-oxotestosterone, from the active site.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for related steroids.

Synthesis of this compound

This protocol describes a potential synthetic route from a commercially available precursor.

References

- 1. This compound | C19H28O3 | CID 150968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Testosterone | 58-22-0 [chemicalbook.com]

- 3. Testosterone CAS#: 58-22-0 [m.chemicalbook.com]

- 4. Testosterone | C19H28O2 | CID 6013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 19-hydroxy Steroids in the Aromatase Reaction: Review on Expression and Potential Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medlineplus.gov [medlineplus.gov]

- 8. Aromatase - Wikipedia [en.wikipedia.org]

Early Biological Investigations of 19-Hydroxytestosterone: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

19-Hydroxytestosterone is a pivotal intermediate in the biosynthesis of estrogens from androgens, a process catalyzed by the aromatase enzyme complex.[1][2] While its role as a precursor to estradiol (B170435) is well-established, its intrinsic biological activities, particularly its androgenic and anabolic properties, have been the subject of early scientific inquiry. This technical guide provides a comprehensive review of these initial studies, focusing on the core biological activities of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational knowledge surrounding this steroid, including quantitative data from seminal studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Core Biological Activity: Aromatization Intermediate

The primary and most well-documented biological function of this compound is its role as an intermediate in the aromatization of testosterone (B1683101) to estradiol. This conversion is a three-step enzymatic process carried out by the aromatase enzyme (CYP19A1), which requires NADPH and molecular oxygen.[3][4] The process begins with the hydroxylation of the C19 methyl group of testosterone to form this compound. This is followed by a second hydroxylation to yield 19-oxotestosterone, which is then converted to estradiol with the release of formic acid.[5]

Studies utilizing human corpus luteum and placental microsomes have demonstrated the formation of this compound from testosterone and its subsequent conversion to estradiol.[1][6] These early in vitro experiments were crucial in elucidating the steroidogenic pathway and establishing this compound's position within it.

Signaling Pathway: Aromatization of Testosterone

Androgenic and Anabolic Activity

The androgenic and anabolic effects of a steroid are typically assessed by its ability to stimulate the growth of androgen-sensitive tissues. Androgenic activity is often measured by the increase in weight of the seminal vesicles and prostate gland, while anabolic activity is determined by the increase in weight of the levator ani muscle in castrated male rats.

A key early study by R.F. Parrott in 1974 investigated the effects of this compound in castrated male rats.[2] While the full quantitative data from this study is not widely available in modern databases, the abstract and subsequent citations indicate that the study explored the impact of this compound on both sexual behavior and the size of androgen-dependent organs. The study's focus on the prostate and seminal vesicles provides qualitative evidence of its androgenic potential.[2] However, without the specific data, a direct quantitative comparison to testosterone or other androgens from this particular study remains elusive.

For context, other studies on hydroxylated androgens have shown varied effects. For instance, 7α-hydroxytestosterone was reported to have neither androgenic nor anabolic activity in castrated rats.[1] This highlights the importance of the position of the hydroxyl group in determining the biological activity of a testosterone derivative.

Data on Androgenic and Anabolic Effects

Due to the limited availability of quantitative data from early studies specifically on this compound, a direct comparative table is not feasible. The Parrott (1974) study, which likely contains this valuable data, is not readily accessible in full-text form in contemporary digital archives.[2]

Androgen Receptor Binding Affinity

The biological activity of androgens is mediated through their binding to the androgen receptor (AR). The affinity of a steroid for the AR is a key determinant of its potency. Early studies on steroid-receptor interactions laid the groundwork for understanding these mechanisms.

Unfortunately, specific quantitative data on the binding affinity of this compound to the androgen receptor from early studies is scarce in the currently available literature. Comparative studies on other androgens, such as testosterone, 19-nortestosterone, and their derivatives, have been conducted, but this compound is often not included in these analyses.[4] These studies typically utilize competitive binding assays to determine the relative binding affinity (RBA) of a steroid compared to a high-affinity radiolabeled ligand. The absence of such data for this compound in these comparative analyses suggests that its primary biological role was considered to be that of a metabolic intermediate rather than a potent androgen receptor agonist.

Experimental Protocols

To provide a comprehensive understanding of the early research, this section details the methodologies that were commonly employed to assess the biological activity of steroids like this compound.

In Vivo Assay for Androgenic and Anabolic Activity (Hershberger Assay)

The Hershberger assay is a standardized method used to assess the androgenic and anabolic properties of a substance in castrated male rats.

Objective: To determine the androgenic (effect on seminal vesicles and ventral prostate) and anabolic (effect on levator ani muscle) activity of a test compound.

Animals: Immature, castrated male rats (typically around 21 days of age at castration).

Procedure:

-

Animal Preparation: Rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) or a reference androgen (e.g., testosterone propionate) for a set period, typically 7 to 10 days. Administration is usually via subcutaneous injection or oral gavage.

-

Necropsy and Organ Weighing: At the end of the treatment period, the animals are euthanized, and the following tissues are carefully dissected and weighed:

-

Ventral prostate

-

Seminal vesicles (with coagulating glands)

-

Levator ani muscle

-

-

Data Analysis: The weights of the androgen-sensitive tissues from the treated groups are compared to those of a vehicle-treated control group. An increase in the weight of the seminal vesicles and prostate indicates androgenic activity, while an increase in the weight of the levator ani muscle indicates anabolic activity.

In Vitro Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a compound for the androgen receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., cytosol preparation from rat prostate tissue).

-

Radiolabeled androgen (e.g., [³H]-dihydrotestosterone or [³H]-R1881).

-

Test compound (e.g., this compound).

-

Unlabeled reference androgen (for determining non-specific binding).

-

Scintillation counter.

Procedure:

-

Preparation of Receptor: A cytosol fraction containing the androgen receptor is prepared from a suitable tissue source, such as the prostate of castrated rats.

-

Incubation: The receptor preparation is incubated with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound. Control tubes are also prepared for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled androgen).

-

Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of specific binding of the radiolabeled ligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. This value is then used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound for the androgen receptor.

Conclusion

The early studies on this compound primarily solidified its role as a crucial intermediate in the biosynthesis of estradiol from testosterone. While these investigations provided a fundamental understanding of its metabolic fate, they offered limited quantitative data on its intrinsic androgenic and anabolic activities. The available literature suggests that this compound was likely perceived as having weak androgenic properties, and its significance as a direct hormonal agent was overshadowed by its role in aromatization. The lack of extensive data on its androgen receptor binding affinity and anabolic effects in early comparative studies further supports this notion. For contemporary researchers, this highlights a potential knowledge gap and an area for further investigation, should a deeper understanding of the direct biological effects of this compound be required. The detailed experimental protocols provided herein offer a window into the methodologies that would have been employed in such early investigations and can serve as a basis for modern re-evaluation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of 17 beta-hydroxy-4-androsten-19-ol-3-one (this compound) and 5 alpha-androstan-17-beta-ol-3-one (dihydrotestosterone) on aspects of sexual behaviour in castrated male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of crystal structures of human androgen receptor ligand-binding domain complexed with various agonists reveals molecular determinants responsible for binding affinity - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 19-Hydroxytestosterone in Endocrine Feedback Loops: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

19-Hydroxytestosterone, an intermediary metabolite in the conversion of androgens to estrogens, has long been recognized for its position in the steroidogenic pathway. However, its direct physiological functions, particularly its role in the intricate network of endocrine feedback loops, remain an area of active investigation. This technical guide synthesizes the current understanding of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its known and potential signaling interactions. Emerging evidence suggests that this compound may not be a mere passive intermediate but could possess intrinsic bioactivity, influencing the hypothalamic-pituitary-gonadal (HPG) axis and other endocrine pathways. This document aims to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic and physiological implications of this C19 steroid.

Introduction

The synthesis of estrogens from androgens is a critical process for maintaining hormonal homeostasis, and it is catalyzed by the enzyme aromatase (CYP19A1). This multi-step reaction involves the hydroxylation of the C19 methyl group of androgens, forming 19-hydroxyandrogens as transient intermediates.[1] While the ultimate conversion to estrogens is well-established, the potential for these 19-hydroxylated metabolites, including this compound, to dissociate from the enzyme complex and exert biological effects has garnered increasing interest.[2] Understanding the function of this compound in endocrine feedback loops is crucial for elucidating the nuances of sex steroid signaling and identifying potential new targets for therapeutic intervention in a variety of endocrine-related disorders.

Synthesis and Metabolism of this compound

This compound is formed from testosterone (B1683101) through the action of aromatase, a member of the cytochrome P450 superfamily.[3] This enzyme is expressed in various tissues, including the ovaries, testes, adrenal glands, adipose tissue, and brain.[4] The aromatization process consists of three successive hydroxylation reactions at the C19 position. This compound is the product of the first hydroxylation step. It can then be further oxidized to 19-oxotestosterone (B1253416) and subsequently converted to estradiol (B170435).[3]

dot

Quantitative Data Summary

A comprehensive understanding of this compound's function requires quantitative data on its interactions with key receptors and its circulating and tissue concentrations. The following tables summarize the available data.

Table 1: Binding Affinity of Steroids to Androgen and Estrogen Receptors

| Compound | Receptor | Binding Affinity (Ki or IC50) | Species | Reference |

| This compound | Androgen Receptor | Data Not Available | ||

| Estrogen Receptor α | Data Not Available | |||

| Testosterone | Androgen Receptor | ~1-10 nM (Ki) | Human | [5] |

| Dihydrotestosterone (B1667394) (DHT) | Androgen Receptor | ~0.25-1 nM (Ki) | Human | [5] |

| Estradiol | Estrogen Receptor α | ~0.1-0.5 nM (Kd) | Human | [6] |

Table 2: Concentrations of this compound and Related Steroids in Human Tissues and Fluids

| Steroid | Tissue/Fluid | Concentration Range | Method | Reference |

| This compound | Plasma/Serum | Not consistently detected or quantified | LC-MS/MS | [7] |

| Ovarian Follicular Fluid | Detected, but not quantified | GC-MS | [8] | |

| Testicular Tissue | Data Not Available | |||

| Adrenal Gland Tissue | Data Not Available | |||

| Brain Tissue | Data Not Available | |||

| 19-Hydroxyandrostenedione | Ovarian Vein | 0.78 - 1.20 ng/mL | GC-MS | [9] |

| Testosterone | Testicular Tissue | 0.77 - 9.87 nmol/g | Radioimmunoassay | [10] |

| Testosterone | Adrenal Gland Tissue | 2 - 14 ng/g | LC-MS/MS | [7] |

| Androstenedione | Brain Tissue | Low to undetectable | Radioimmunoassay | [11] |

Role in Endocrine Feedback Loops

The classical endocrine feedback loop involves the regulation of hormone production through the action of the hormone itself or its metabolites on the hypothalamus and pituitary gland. Testosterone, for instance, exerts negative feedback on the secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the pituitary.[12] The direct role of this compound in this feedback system is not yet fully elucidated.

Potential Hypothalamic-Pituitary-Gonadal (HPG) Axis Modulation

Given its structural similarity to testosterone and its role as a precursor to estradiol, this compound could potentially modulate the HPG axis through several mechanisms:

-

Direct Androgenic or Estrogenic Action: If this compound binds to androgen or estrogen receptors in the hypothalamus and pituitary, it could directly influence the secretion of GnRH, LH, and FSH. However, specific binding affinity data is currently lacking.

-

Prohormone Activity: Its conversion to estradiol in the brain and pituitary could contribute to the estrogen-mediated negative feedback on gonadotropin secretion.

-

Competitive Inhibition: this compound might compete with testosterone for binding to metabolizing enzymes or transport proteins, thereby indirectly affecting androgen signaling.

dot

Experimental Protocols

To facilitate further research into the function of this compound, this section provides detailed methodologies for key experiments.

Androgen Receptor Competitive Binding Assay

This protocol is adapted from established methods for determining the binding affinity of a compound to the androgen receptor.[13]

Objective: To determine the inhibitory constant (Ki) of this compound for the androgen receptor.

Materials:

-

Rat prostate cytosol (source of androgen receptors)

-

[³H]-Dihydrotestosterone (radioligand)

-

Unlabeled dihydrotestosterone (competitor standard)

-

This compound (test compound)

-

Scintillation vials and cocktail

-

Glass fiber filters

-

Assay buffer (e.g., Tris-HCl with dithiothreitol (B142953) and glycerol)

Procedure:

-

Prepare serial dilutions of unlabeled dihydrotestosterone and this compound.

-

In a series of tubes, incubate a fixed concentration of rat prostate cytosol and [³H]-dihydrotestosterone with varying concentrations of either the unlabeled standard or the test compound.

-

Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled standard).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separate bound from free radioligand by vacuum filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the competitor.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

dot

In Vitro GnRH Release from Hypothalamic Explants

This protocol is based on methods used to study the direct effects of steroids on GnRH secretion from hypothalamic tissue.[14][15]

Objective: To determine the effect of this compound on GnRH release from hypothalamic explants.

Materials:

-

Male rat hypothalami

-

Perifusion system or static culture setup

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

GnRH radioimmunoassay (RIA) kit or ELISA kit

Procedure:

-

Dissect hypothalami from male rats and place them in ice-cold aCSF.

-

Place individual hypothalami into chambers of a perifusion system or wells of a culture plate.

-

Equilibrate the explants with aCSF for a defined period.

-

Collect baseline fractions of the perifusate or culture medium.

-

Expose the explants to different concentrations of this compound dissolved in aCSF.

-

Collect fractions of the perifusate or culture medium at regular intervals during and after exposure to the test compound.

-

Store the collected samples at -80°C until assayed for GnRH concentration.

-

Measure GnRH concentrations in the collected fractions using a validated RIA or ELISA.

-

Analyze the data to determine if this compound stimulates or inhibits GnRH release compared to baseline and vehicle controls.

dot

Quantification of this compound by LC-MS/MS

This protocol outlines a general approach for the sensitive and specific quantification of this compound in biological matrices.[7][16]

Objective: To accurately measure the concentration of this compound in plasma, serum, or tissue homogenates.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 reverse-phase HPLC column

-

This compound analytical standard

-

Deuterated this compound (internal standard)

-

Solvents for liquid-liquid or solid-phase extraction (e.g., methyl tert-butyl ether, hexane, ethyl acetate)

-

Mobile phase solvents (e.g., methanol, acetonitrile, water with formic acid)

Procedure:

-

Sample Preparation:

-

Spike the biological sample with a known amount of deuterated this compound internal standard.

-

Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the matrix.

-

Evaporate the solvent and reconstitute the extract in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate this compound from other steroids using a gradient elution on the C18 column.

-

Detect and quantify this compound and its internal standard using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of the this compound analytical standard.

-

Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

dot

Discussion and Future Directions

The available evidence positions this compound at a critical juncture in steroid metabolism, yet its specific role in endocrine feedback remains largely undefined due to a lack of quantitative data. The primary research gaps include:

-

Receptor Binding Affinity: Determining the binding affinity of this compound to androgen and estrogen receptors is paramount to understanding its potential for direct genomic signaling.

-

HPG Axis Regulation: In vitro and in vivo studies are needed to directly assess the effects of this compound on GnRH, LH, and FSH secretion.

-

Tissue-Specific Concentrations: Accurate quantification of this compound levels in relevant tissues will provide crucial context for its potential physiological roles.

Future research employing the experimental protocols outlined in this guide will be instrumental in filling these knowledge gaps. A clearer understanding of this compound's bioactivity could have significant implications for the development of novel therapeutics for a range of endocrine disorders, from infertility to hormone-dependent cancers.

Conclusion

This compound, an intermediate in the aromatization of testosterone, holds the potential to be an active signaling molecule within endocrine feedback loops. While current data are limited, the methodologies exist to thoroughly investigate its function. This technical guide provides a framework for researchers and drug development professionals to explore the enigmatic role of this compound, paving the way for a more complete understanding of steroid hormone regulation and the identification of new therapeutic targets.

References

- 1. Selective effect of androgens on LH and FSH release in anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. Adrenal-derived 11-Oxygenated 19-Carbon Steroids are the Dominant Androgens in Classic 21-Hydroxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Relative binding affinities of testosterone, 19-nortestosterone and their 5 alpha-reduced derivatives to the androgen receptor and to other androgen-binding proteins: a suggested role of 5 alpha-reductive steroid metabolism in the dissociation of "myotropic" and "androgenic" activities of 19-nortestosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing the origin of estrogen receptor alpha inhibition via large-scale QSAR study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Androgen and 19-norsteroid profiles in human preovulatory follicles from stimulated cycles: an isotope dilution-mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucocorticoids inhibit gonadotropin-releasing hormone by acting directly at the hypothalamic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Steroid profiles in ovarian follicular fluid in women with and without polycystic ovary syndrome, analyzed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Testosterone administration inhibits gonadotropin secretion by an effect directly on the human pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Administration of Gonadal Steroids to the Castrated Male Rat Prevents a Decrease in the Release of Gonadotropin-Releasing Hormone from the Incubated Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Critical Role of Aromatase in the Biosynthesis of 19-Hydroxytestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aromatase, officially known as cytochrome P450 19A1 (CYP19A1), is a key enzyme in steroidogenesis, responsible for the irreversible conversion of androgens to estrogens. This complex enzymatic process proceeds through a series of three successive oxidation reactions. The initial and pivotal step in the aromatization of testosterone (B1683101) is its hydroxylation at the C19 position to form 19-hydroxytestosterone. This intermediate is a critical branch point in androgen metabolism, either proceeding to estrogen formation or being released as a distinct bioactive steroid. This technical guide provides an in-depth exploration of the biochemical mechanisms, quantitative kinetics, and experimental methodologies used to study the formation of this compound by aromatase. Detailed protocols for key assays and visualizations of the relevant pathways are presented to support researchers and drug development professionals in this field.

Introduction